molecular formula C8H10N2O6S B14880305 1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14880305
M. Wt: 262.24 g/mol
InChI Key: SZERAOXEYBGBFM-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable pyrimidine precursor with a methylsulfonyl ethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and carbodiimides for amidation are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The presence of the carboxylic acid group in 1-(2-(Methylsulfonyl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid makes it unique compared to its similar compounds. This functional group allows for specific reactions and interactions that are not possible with the amide or ester derivatives, providing distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O6S

Molecular Weight

262.24 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O6S/c1-17(15,16)3-2-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14)

InChI Key

SZERAOXEYBGBFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

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